
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. The trifluoroethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid typically involves the introduction of the trifluoroethoxy group to the pyridine ring, followed by the formation of the boronic acid moiety. One common synthetic route includes the reaction of 3-bromopyridine with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy-pyridine intermediate. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the final product .
Analyse Des Réactions Chimiques
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the design of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of potential drug candidates targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid can be compared with other boronic acid derivatives and trifluoroethoxy-substituted compounds. Similar compounds include:
(4-(2,2,2-Trifluoroethoxy)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-(2,2,2-Trifluoroethoxy)pyridin-2-yl)boronic acid: Similar structure but with the trifluoroethoxy group at a different position on the pyridine ring.
(5-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid: Similar structure but with the boronic acid moiety at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Propriétés
Formule moléculaire |
C7H7BF3NO3 |
|---|---|
Poids moléculaire |
220.94 g/mol |
Nom IUPAC |
[5-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-1-5(8(13)14)2-12-3-6/h1-3,13-14H,4H2 |
Clé InChI |
QCHZDFUJSFGGJV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)OCC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




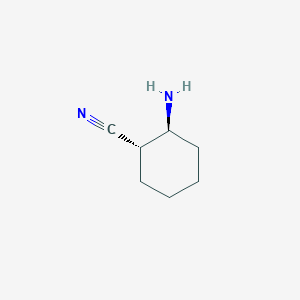
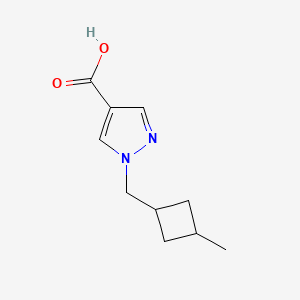
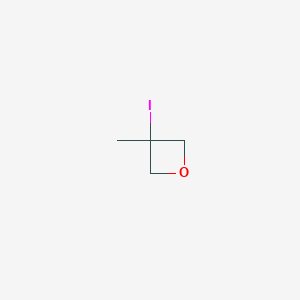
![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)

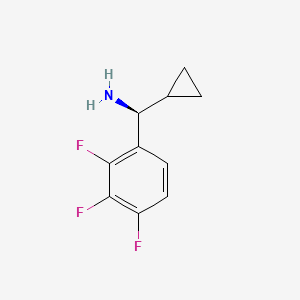
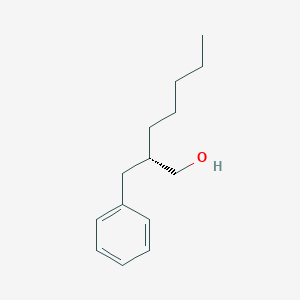

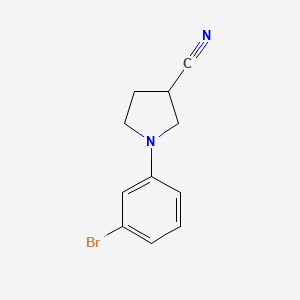

![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)

